N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a sulfanylacetamide linker under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can interfere with metabolic pathways, signal transduction pathways, or cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole and triazole rings, coupled with the sulfanylacetamide linker, provide a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-5-3-4-6-14(12)18-21-22-19(23(18)2)27-10-17(24)20-13-7-8-15-16(9-13)26-11-25-15/h3-9H,10-11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGJMXUKEWGXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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